molecular formula C48H100N2O3 B1622928 Tetradodecylammonium nitrate CAS No. 63893-35-6

Tetradodecylammonium nitrate

Cat. No.: B1622928
CAS No.: 63893-35-6
M. Wt: 753.3 g/mol
InChI Key: AHQMUYHFUYRUJV-UHFFFAOYSA-N
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Description

Tetradodecylammonium nitrate is a quaternary ammonium salt with the chemical formula [CH3(CH2)10CH2]4N(NO3). It is primarily used as an electrolyte and has applications in various fields, including electrochemistry and sensor technology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetradodecylammonium nitrate is typically synthesized through a quaternization reaction. This involves the reaction of dodecylamine with a suitable alkylating agent, such as dodecyl bromide, to form tetradodecylammonium bromide. The bromide salt is then converted to the nitrate salt by ion exchange with a nitrate source, such as silver nitrate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and purification steps to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tetradodecylammonium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include silver nitrate for ion exchange and various organic solvents for dissolution. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ion exchange reactions with silver nitrate yield this compound and silver bromide as a byproduct .

Mechanism of Action

The mechanism of action of tetradodecylammonium nitrate involves its ability to form ion pairs with various anions. This property is utilized in ion-selective electrodes, where it increases selectivity towards nitrate ions. The compound interacts with the target ions through electrostatic interactions, facilitating their detection and measurement .

Comparison with Similar Compounds

Similar Compounds

  • Tridodecylmethylammonium chloride
  • Tetraoctylammonium nitrate
  • Tetrabutylammonium perchlorate

Uniqueness

Tetradodecylammonium nitrate is unique due to its long alkyl chains, which enhance its solubility in organic solvents and its ability to form stable ion pairs. This makes it particularly useful in applications requiring high selectivity and sensitivity, such as ion-selective electrodes .

Properties

IUPAC Name

tetradodecylazanium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H100N.NO3/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;2-1(3)4/h5-48H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQMUYHFUYRUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H100N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213516
Record name Tetradodecylammonium nitrate
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Molecular Weight

753.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63893-35-6
Record name Tetradodecylammonium nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63893-35-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradodecylammonium nitrate
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Record name Tetradodecylammonium nitrate
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Record name Tetradodecylammonium nitrate
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Record name TETRADODECYLAMMONIUM NITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Tetradodecylammonium nitrate suitable for nitrate ion-selective sensors?

A1: this compound (TDDA) exhibits high selectivity for nitrate ions. [, , , ] This characteristic makes it an ideal ionophore in nitrate ion-selective membranes used in sensors. For instance, studies have shown its effectiveness in both ion-selective electrodes (ISEs) and ion-selective field-effect transistors (ISFETs). [, , ] Notably, TDDA-based membranes demonstrated the ability to detect low nitrate concentrations in soil, reaching levels as low as 10-5 mole/L. [, ]

Q2: Are there alternative compounds to TDDA for nitrate sensing, and how do they compare?

A2: Yes, Methyltridodecylammonium chloride (MTDA) is another compound explored for nitrate sensing. [, ] While both TDDA and MTDA are viable options for nitrate-selective membranes, their performance differs. MTDA-based membranes demonstrate a better response to nitrates at low concentrations. [] Conversely, TDDA-based membranes exhibit superior selectivity specifically for nitrate ions. [, ] The choice between TDDA and MTDA depends on the specific application and the desired balance between sensitivity and selectivity.

Q3: Beyond ion-selective sensors, what other applications utilize this compound?

A3: this compound is a key component in thermoelectric liquid research. [, ] Due to its ability to form electrolytes with high Seebeck coefficients, TDDA is studied for its potential in energy conversion applications. For example, mixtures of TDDA with 1-octanol have shown promising thermoelectric properties. [, ] Researchers are particularly interested in understanding how the concentration of TDDA influences the thermal properties of these electrolytes. []

Q4: How does the structure of this compound contribute to its high Seebeck coefficient in nonaqueous electrolytes?

A4: While the exact mechanism is still under investigation, studies suggest that the structure of Tetradodecylammonium ions significantly impacts the Seebeck coefficient in nonaqueous electrolytes. [] Particularly when dissolved in alcohols like 1-octanol or 1-dodecanol, TDDA exhibits remarkably high Seebeck coefficients, reaching up to 7 mV/K at 0.1 M concentration. [] This phenomenon is attributed to the potential kosmotropic or "structure-making" effects of tetraalkylammonium ions on the structure of alcohols. [] Further research is necessary to fully elucidate these interactions.

Q5: Are there any long-term stability concerns regarding the use of this compound in sensor applications?

A5: Stability is a crucial factor for sensor reliability. Research indicates that polypyrrole (PPy) film electrodes doped with TDDA and plasticized with dibutylphthalate (DBP) demonstrate a lifespan exceeding six months. [] These findings suggest the potential for long-term stability of TDDA in sensor applications, at least within specific formulations and operating conditions. Further research focusing on long-term stability under various environmental conditions will be beneficial.

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